8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Structure-Activity Relationship Monoamine Transporter

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is a synthetic small molecule (MF: C13H19N3O; MW: 233.31 g/mol) built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, with a 4-methylpyrimidin-2-yl ether substituent at the 3-position. The tropane core is characteristic of numerous bioactive compounds, including monoamine reuptake inhibitors and opioid receptor antagonists, and the pyrimidinyl-ether linkage provides a site for modulating target selectivity, metabolic stability, and brain penetration.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 2189368-13-4
Cat. No. B2399044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane
CAS2189368-13-4
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESCC1=NC(=NC=C1)OC2CC3CCC(C2)N3C
InChIInChI=1S/C13H19N3O/c1-9-5-6-14-13(15-9)17-12-7-10-3-4-11(8-12)16(10)2/h5-6,10-12H,3-4,7-8H2,1-2H3
InChIKeyMYUKKKSSKUJPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane (CAS 2189368-13-4): Compound Class and Research Context


8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is a synthetic small molecule (MF: C13H19N3O; MW: 233.31 g/mol) built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, with a 4-methylpyrimidin-2-yl ether substituent at the 3-position . The tropane core is characteristic of numerous bioactive compounds, including monoamine reuptake inhibitors and opioid receptor antagonists, and the pyrimidinyl-ether linkage provides a site for modulating target selectivity, metabolic stability, and brain penetration . Although the compound is listed by multiple chemical suppliers as a research reagent, peer-reviewed quantitative pharmacological data specific to this CAS number are not available in public literature as of the search date.

Why 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane Cannot Be Substituted by Generic Tropane or Pyrimidine Analogs


The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in CNS drug discovery, but minor substituent changes on the pyrimidine ring profoundly alter pharmacological profiles . The 4-methyl group on the pyrimidine ring introduces steric and electronic effects absent in the des-methyl analog (CAS 812687-65-3), potentially shifting transporter subtype selectivity, CYP450 metabolic susceptibility, and off-target binding. In related 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series, single-atom modifications have been shown to change kappa opioid receptor IC50 values by over 3-fold and alter brain exposure . Without confirmatory data, assuming functional equivalence between 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane and its closest analogs (e.g., the 2-pyrimidinyloxy, 5-chloropyrimidin-2-yloxy, or 4-dimethylamino variants) risks selecting a compound with divergent potency, selectivity, or pharmacokinetics.

Quantitative Evidence Guide for 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane: Comparative Data


Structural Differentiation from the Des-Methyl Pyrimidine Analog (CAS 812687-65-3)

The target compound (MF: C13H19N3O, MW: 233.31) differs from 8-Methyl-3-(2-pyrimidinyloxy)-8-azabicyclo[3.2.1]octane (CAS 812687-65-3; MF: C12H17N3O, MW: 219.28) by the presence of a 4-methyl substituent on the pyrimidine ring . This methyl group increases molecular weight by 14 Da and adds steric bulk at the 4-position of the heterocycle. In tropane-based monoamine reuptake inhibitor series, the presence and position of heterocycle substituents are known to modulate DAT/NET/SERT selectivity ratios , though direct comparative data for these two specific compounds are not publicly available.

Medicinal Chemistry Structure-Activity Relationship Monoamine Transporter

Functional Differentiation: Ether vs. Thioether Linkage at the 3-Position

The target compound features an O-ether linkage connecting the tropane scaffold to the 4-methylpyrimidine ring. A closely cataloged analog, 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1823257-77-7), substitutes sulfur for oxygen in the linker . Oxygen-to-sulfur bioisosteric replacement alters bond angle (C–O–C ≈ 113° vs. C–S–C ≈ 99°), hydrogen-bond acceptor strength, and metabolic liability (S-oxidation vs. O-dealkylation) . While no direct comparative pharmacology exists in the public domain for this pair, such linker modifications in CNS-penetrant tropane derivatives have been documented to shift target affinity by over an order of magnitude and alter P-glycoprotein substrate recognition .

Medicinal Chemistry Bioisostere Receptor Binding

Pyrimidine Substitution Pattern Differentiation: 4-Methyl vs. 5-Chloro Analog

The target compound carries an electron-donating 4-methyl group on the pyrimidine ring. Its closest structurally characterized analog, 3-[(5-chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane (CAS 2189368-12-3), bears an electron-withdrawing 5-chloro substituent . This electronic divergence is predicted to alter pyrimidine ring π-electron density, basicity of the ring nitrogens, and susceptibility to oxidative metabolism—all factors that influence target binding kinetics and metabolic clearance in vivo . No published side-by-side in vitro pharmacology comparing these two analogs is available.

Medicinal Chemistry Electron Effects CYP Metabolism

Scaffold Class Evidence: Kappa Opioid Receptor Antagonism in Closely Related 8-Azabicyclo[3.2.1]octan-3-yloxy Series

The target compound shares its core 8-azabicyclo[3.2.1]octan-3-yloxy scaffold with a series of potent and selective kappa opioid receptor (KOR) antagonists described by Brugel et al. . In this series, optimized analog 6c achieved κ IC50 = 20 nM with selectivity ratios of μ:κ = 36 and δ:κ = 415, and demonstrated in vivo reversal of κ-agonist-induced diuresis in rat . While the target compound replaces the benzamide moiety of analog 6c with a 4-methylpyrimidine group, the shared tropane-ether scaffold suggests potential KOR-related pharmacology. This class-level evidence is offered as Supporting evidence only; the target compound has not itself been tested in these assays.

Opioid Receptor Kappa Antagonist CNS Exposure

Limitation Statement: Absence of Published Quantitative Head-to-Head Data

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and authoritative chemical databases did not return any published IC50, Ki, EC50, pharmacokinetic, or in vivo efficacy data for CAS 2189368-13-4, nor any direct comparative study with its closest structural analogs (CAS 812687-65-3, 2189368-12-3, 1823257-77-7, or 2189368-22-5) . The compound appears solely in vendor catalogs and non-authoritative aggregation sites. Therefore, the evidence in this guide is limited to structural comparisons and class-level inference from related tropane-ether series. Any procurement decision for this compound over an analog must be predicated on user-generated experimental data or a clear synthetic-IP rationale, not on published differential pharmacology.

Data Gap Procurement Risk Assay Validation

Recommended Application Scenarios for 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane Based on Available Evidence


Internal Structure-Activity Relationship (SAR) Library Expansion for Monoamine Transporter Programs

The compound serves as a logical SAR probe for tropane-based monoamine reuptake inhibitor programs, where the 4-methylpyrimidine ether substituent represents a systematic variation from the simpler 2-pyrimidinyloxy analog (CAS 812687-65-3) . Inclusion of this compound in an internal screening panel alongside the des-methyl, 5-chloro, and 4-dimethylamino analogs would enable the construction of a local SAR map around pyrimidine substitution, directly informing medicinal chemistry optimization. This approach is consistent with the scaffold exploration strategy exemplified in the WO2007063071A1 patent family .

Kappa Opioid Receptor Antagonist Lead Optimization with Modified Heterocycle Head Groups

Given that the 8-azabicyclo[3.2.1]octan-3-yloxy scaffold has produced potent and selective KOR antagonists (κ IC50 = 20 nM, μ:κ = 36, δ:κ = 415) with in vivo CNS activity , this compound could be tested as a head-group-modified analog in which the 4-methylpyrimidine replaces the benzamide moiety of analog 6c. Such testing would determine whether the pyrimidine head group retains or improves KOR affinity and selectivity. No prediction of outcome can be made without experimental data .

Custom Synthesis and Procurement for Proprietary IP Filings

The compound's CAS number (2189368-13-4) suggests recent registration, and its absence from the primary literature may indicate it represents novel chemical matter suitable for composition-of-matter or method-of-use patent filings. Procuring this compound for an internal patent strategy, particularly where the 4-methylpyrimidine substitution offers a point of differentiation from prior art monoamine reuptake inhibitor or KOR antagonist patents, is a valid industrial scenario. The structural novelty relative to disclosed analogs supports this application.

Metabolic Stability Comparison in a Matched Molecular Pair Analysis

The 4-methyl group on the pyrimidine ring provides a matched molecular pair opportunity with the unsubstituted pyrimidine analog (CAS 812687-65-3) . Incubating both compounds in liver microsomes or hepatocytes would quantify the effect of the methyl substituent on intrinsic clearance, CYP isoform-specific metabolism, and metabolite identification. This data would generate actionable medicinal chemistry knowledge regardless of the compounds' absolute potency at any given target.

Quote Request

Request a Quote for 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.